![molecular formula C8H6N2O2S B186510 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 109299-90-3](/img/structure/B186510.png)
5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
“5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C8H6N2O2S . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine ring attached to a thiophene ring . The exact structural details are not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available resources .Scientific Research Applications
Antimicrobial Activity :
- Vijaya Laxmi et al. (2012) synthesized derivatives of 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione and evaluated their antibacterial activity against various microorganisms, including Bacillus subtilis and Staphylococcus aureus, finding moderate activity in most compounds (Vijaya Laxmi, Kuarm, & Rajitha, 2012).
- Vlasov et al. (2015) investigated the antimicrobial activity of certain this compound derivatives, noting their effectiveness against strains like Staphylococcus aureus and Escherichia coli (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Anticancer Activity :
- El-Shwiniy et al. (2020) synthesized manganese complexes with this compound derivatives and assessed their anticancer activity, particularly against breast and colon cancer cell lines, showing promising results (El-Shwiniy, Shehab, & Zordok, 2020).
Novel Compound Synthesis :
- Brahmachari et al. (2020) developed a water-mediated, catalyst-free method for synthesizing functionalized derivatives of this compound, highlighting its potential in pharmaceutical applications (Brahmachari et al., 2020).
- Revankar et al. (1998) explored the synthesis of acyclonucleosides derived from this compound, which showed significant in vitro activity against human cytomegalovirus (HCMV) (Revankar et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The compound 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione, also known as 5-thiophen-2-yl-1H-pyrimidine-2,4-dione, is a pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activities and are considered important in medicinal chemistry . They are known to target various proteins including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidines are known to interact with their targets and inhibit their activities, leading to various downstream effects .
Biochemical Pathways
Given the targets of pyrido[2,3-d]pyrimidines, it can be inferred that the compound may affect various signaling pathways associated with the aforementioned targets .
Result of Action
Pyrido[2,3-d]pyrimidines are known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
properties
IUPAC Name |
5-thiophen-2-yl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7-5(4-9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBAGBGPGLLGCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CNC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356047 | |
Record name | 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109299-90-3 | |
Record name | 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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